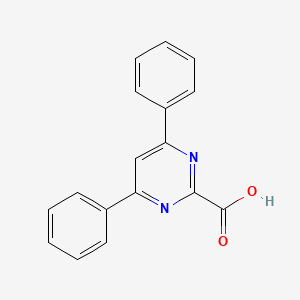

4,6-diphenylpyrimidine-2-carboxylic Acid

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

4,6-diphenylpyrimidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N2O2/c20-17(21)16-18-14(12-7-3-1-4-8-12)11-15(19-16)13-9-5-2-6-10-13/h1-11H,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEAYYMLJCJMWHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NC(=N2)C(=O)O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70398360 | |

| Record name | 2-Pyrimidinecarboxylic acid, 4,6-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70398360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6483-96-1 | |

| Record name | 2-Pyrimidinecarboxylic acid, 4,6-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70398360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

4,6-diphenylpyrimidine-2-carboxylic acid CAS 6483-96-1 properties

An In-Depth Technical Guide to 4,6-diphenylpyrimidine-2-carboxylic acid (CAS 6483-96-1)

Introduction

Pyrimidine, a fundamental heterocyclic aromatic compound, is a cornerstone of numerous biological systems and a privileged scaffold in medicinal chemistry.[1][2] Its derivatives are integral to the structure of nucleic acids (cytosine, thymine, and uracil) and are found in various vitamins and cofactors.[1][3][4] The synthetic versatility of the pyrimidine ring has led to the development of a vast array of compounds with a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][3][4]

This guide focuses on a specific derivative, 4,6-diphenylpyrimidine-2-carboxylic acid (CAS 6483-96-1) . This molecule combines the biologically active pyrimidine core with two phenyl substituents and a carboxylic acid functional group, creating a compound of significant interest for further investigation and development. The presence of the diarylpyrimidine structure is a known pharmacophore in various therapeutic areas, including oncology and neurodegenerative diseases, while the carboxylic acid moiety provides a handle for further chemical modification and influences the compound's physicochemical properties.[5][6] This document provides a comprehensive overview of its properties, synthesis, potential applications, and safe handling protocols, designed to support research and development efforts.

Physicochemical and Spectroscopic Profile

Accurate characterization is the foundation of all subsequent research. This section details the known physical properties and expected spectroscopic signatures of 4,6-diphenylpyrimidine-2-carboxylic acid.

Physical Properties

The compound is a solid powder at room temperature, with a high melting point indicative of a stable crystalline lattice structure, likely reinforced by intermolecular hydrogen bonding from the carboxylic acid groups.[7][8]

| Property | Value | Source |

| CAS Number | 6483-96-1 | [9] |

| Molecular Formula | C₁₇H₁₂N₂O₂ | [9] |

| Molecular Weight | 276.29 g/mol | [9] |

| Appearance | Powder Solid | [7] |

| Melting Point | 283 °C (541.4 °F) | [7] |

| Solubility | No specific data available; expected to be soluble in organic solvents like DMSO and DMF.[7][10] | |

| Storage | Sealed in a dry, cool (2-8°C), and well-ventilated place.[7][9] |

Spectroscopic Data (Predicted and Inferred)

1.2.1 ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons and the single pyrimidine ring proton.

-

Aromatic Protons (Ar-H): Multiple signals are expected in the range of δ 7.4-8.5 ppm, corresponding to the 10 protons on the two phenyl rings. The exact splitting patterns will depend on the specific electronic environment of each proton.[11]

-

Pyrimidine Proton (C5-H): A singlet is anticipated for the proton at the 5-position of the pyrimidine ring, likely appearing downfield (δ ~8.5 ppm) due to the aromatic nature of the ring.[11]

-

Carboxylic Acid Proton (-COOH): A very broad singlet is expected far downfield, typically in the δ 10-12 ppm region, a characteristic feature of carboxylic acid protons.[14]

1.2.2 ¹³C NMR Spectroscopy

The carbon NMR spectrum will be characterized by signals for the carbonyl carbon, the aromatic carbons, and the pyrimidine ring carbons.

-

Carbonyl Carbon (C=O): The carboxylic acid carbonyl carbon is expected to appear in the δ 160-180 ppm range.[14][15]

-

Pyrimidine Carbons (C2, C4, C6, C5): The C4 and C6 carbons, bonded to the phenyl groups, are predicted around δ 163-165 ppm. The C2 carbon, attached to the carboxylic acid, would be found near δ 173 ppm. The C5 carbon atom is expected at approximately δ 110 ppm.[11]

-

Aromatic Carbons: A series of signals between δ 125-140 ppm will correspond to the carbons of the two phenyl rings.[11]

1.2.3 Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence for the key functional groups. Carboxylic acids are particularly distinctive due to hydrogen bonding.[16][17]

-

O-H Stretch: A very broad and strong absorption band is expected from 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid dimer.[16][17][18] This band often overlaps with C-H stretching signals.

-

C=O Stretch: A strong, sharp absorption band should appear between 1690-1760 cm⁻¹ corresponding to the carbonyl of the carboxylic acid.[16]

-

C=N and C=C Stretches: Aromatic and pyrimidine ring C=C and C=N stretching vibrations will be observed in the 1500-1600 cm⁻¹ region.[3]

-

C-O Stretch: A medium intensity band for the C-O single bond stretch is expected in the 1210-1320 cm⁻¹ range.[16]

1.2.4 Mass Spectrometry (MS)

In mass spectrometry, the molecular ion peak [M]+ would be observed at m/z 276. Subsequent fragmentation would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) or carbon dioxide (-CO₂, 44 Da), leading to significant fragment ions.[19][20]

Synthesis and Reactivity

The synthesis of 4,6-diarylpyrimidines is a well-established area of heterocyclic chemistry, typically involving a cyclocondensation strategy.

Synthetic Pathway

A common and effective method for constructing the 4,6-diarylpyrimidine core involves the reaction of a 1,3-diaryl-1,3-dicarbonyl compound (or its synthetic equivalent) with a source of the N-C-N fragment. A highly versatile approach starts with a chalcone.[3][21]

The logical workflow for synthesis is outlined below.

Caption: General synthetic workflow for 4,6-diphenylpyrimidine-2-carboxylic acid.

2.1.1 General Experimental Protocol: Synthesis

This protocol is a generalized procedure based on established methodologies for similar structures.[3][21]

-

Chalcone Synthesis (Claisen-Schmidt Condensation):

-

Dissolve equimolar amounts of benzaldehyde and acetophenone in ethanol.

-

Slowly add an aqueous solution of a strong base (e.g., 40% NaOH or KOH) dropwise while maintaining the temperature at 0-5 °C with constant stirring.

-

Continue stirring for 3-4 hours at room temperature.

-

Pour the reaction mixture into crushed ice to precipitate the chalcone product.

-

Filter the solid, wash with cold water until neutral, and recrystallize from ethanol.

-

-

Pyrimidine Ring Formation:

-

Reflux an equimolar mixture of the synthesized chalcone and a suitable guanidine derivative (such as guanidine hydrochloride or a protected version that can yield the carboxylic acid upon hydrolysis) in a solvent like ethanol or dimethylformamide (DMF).[3]

-

The reaction time can range from 6 to 12 hours. Monitor reaction completion using Thin Layer Chromatography (TLC).

-

After cooling, pour the mixture into ice water to precipitate the crude pyrimidine product.

-

Filter, wash, and purify the intermediate product, which may be an ester or amide depending on the guanidine reagent used.

-

-

Hydrolysis to Carboxylic Acid (if necessary):

-

If the product from Step 2 is an ester, perform a standard saponification using aqueous NaOH or KOH, followed by acidification with HCl to precipitate the final carboxylic acid product.

-

Filter the final product, wash thoroughly with water, and dry.

-

Chemical Reactivity

The reactivity of 4,6-diphenylpyrimidine-2-carboxylic acid is dictated by its three key structural components:

-

Carboxylic Acid Group: This group can undergo standard reactions such as esterification, conversion to acid chlorides, amidation, and reduction. This provides a key site for creating a library of derivatives for structure-activity relationship (SAR) studies.

-

Pyrimidine Ring: The pyrimidine ring is generally electron-deficient and can be susceptible to nucleophilic aromatic substitution, although the specific reaction conditions would need to be carefully optimized.

-

Phenyl Rings: The two phenyl groups can undergo electrophilic aromatic substitution (e.g., nitration, halogenation), though the pyrimidine ring's electron-withdrawing nature may deactivate them.

Potential Applications and Biological Relevance

Derivatives of 4,6-diphenylpyrimidine are an active area of research in drug discovery, demonstrating a range of biological activities.

-

Treatment of Duchenne Muscular Dystrophy (DMD): Closely related 4,6-diphenylpyrimidine-2-carbohydrazides have been investigated as utrophin modulators.[22] Utrophin is a paralogue of dystrophin, the protein absent in DMD patients. Upregulating utrophin is a promising therapeutic strategy, suggesting that the 4,6-diphenylpyrimidine scaffold is a viable starting point for developing treatments.[22]

-

Neurodegenerative Diseases (e.g., Alzheimer's): A series of 4,6-diphenylpyrimidine derivatives have been synthesized and evaluated as dual inhibitors of monoamine oxidase (MAO) and acetylcholinesterase (AChE), two key enzyme targets in the treatment of Alzheimer's disease.[6] The compounds showed potent, reversible inhibition and good neuroprotective properties.

-

Anticancer Agents: Diarylpyrimidine structures are being explored as antiproliferative agents.[5] For instance, some derivatives have been designed as dual inhibitors of key cancer-related kinases like EGFR and VEGFR-2, while others have shown selective inhibition of Aurora Kinase A.[5][12]

-

Anti-inflammatory Activity: 4,6-di(phenyl)pyrimidin-2-amine derivatives have demonstrated significant anti-inflammatory activity in in-vivo models.[3]

The core structure of 4,6-diphenylpyrimidine-2-carboxylic acid makes it an excellent candidate for use as a building block or lead compound in these and other therapeutic areas.

Safety, Handling, and Storage

As a research chemical, 4,6-diphenylpyrimidine-2-carboxylic acid should be handled with appropriate care, following standard laboratory safety protocols.[10]

Hazard Identification and Personal Protective Equipment (PPE)

-

Hazards: While no specific acute toxicity data is available for this compound, similar pyrimidine carboxylic acids are classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[7][23][24][25] Avoid dust formation and inhalation.[7][26]

-

PPE: Always wear appropriate personal protective equipment, including:

First Aid Measures

In case of exposure, follow these guidelines[7][23]:

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.

-

Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.

-

Inhalation: Remove the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms occur.

-

Ingestion: Clean mouth with water and drink plenty of water afterward. Do NOT induce vomiting. Seek medical attention.

Storage and Handling

-

Storage: Keep the container tightly closed in a dry, cool (recommended 2-8°C), and well-ventilated place.[7][9]

-

Handling: Handle in accordance with good industrial hygiene and safety practices.[7][27] Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[7]

Experimental Workflow: Characterization of a New Batch

A rigorous and systematic workflow is essential to validate the identity, purity, and structure of each newly synthesized batch of a research compound.

Caption: A standard workflow for the characterization and validation of a new batch.

References

- Fisher Scientific. (n.d.). Safety Data Sheet.

-

Al-Sanea, M. M., et al. (2022). Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. Molecules, 27(21), 7234. [Link]

- Thermo Fisher Scientific. (2009, April 08). Safety Data Sheet.

- Fisher Scientific. (2025, December 24). Safety Data Sheet.

- BASF. (2026, February 21). Safety Data Sheet.

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]

- Kumar, A., et al. (2013). Synthesis and pharmacological screening of 4, 6-substituted di-(phenyl) pyrimidin-2-amines. Journal of Chemical and Pharmaceutical Research, 5(2), 234-239.

- Wahid, A., et al. (2023). New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors. Frontiers in Chemistry, 11, 123456.

-

ResearchGate. (n.d.). Synthesis of 4, 6-substituted di-(phenyl) pyrimidin-2-amines derivatives. Retrieved from [Link]

-

Wiley. (2025). Pyrimidine-2-carboxylic acid - SpectraBase. Retrieved from [Link]

-

Betts, C. A., et al. (2021). Discovery and mechanism of action studies of 4,6-diphenylpyrimidine-2-carbohydrazides as utrophin modulators for the treatment of Duchenne muscular dystrophy. European Journal of Medicinal Chemistry, 220, 113431. [Link]

- Olasunkanmi, B. O., et al. (2020). Synthesis and antimicrobial activities of 4,6-diphenyl-2-((2-substitutedthio)-1,6-dihydropyrimidine. Moroccan Journal of Chemistry, 8(4), 8-4.

-

Bawa, S., et al. (2019). 4,6-Diphenylpyrimidine Derivatives as Dual Inhibitors of Monoamine Oxidase and Acetylcholinesterase for the Treatment of Alzheimer's Disease. ACS Chemical Neuroscience, 10(1), 252-265. [Link]

- Rani, K. S., et al. (2016). Synthesis, Characterization, Anthelmintic and Insilico Evaluation of 4,6-Disubstituted Pyrimidine-2-One Derivatives. Der Pharma Chemica, 8(1), 334-340.

-

Shin, S. Y., et al. (2019). Design, synthesis, and biological evaluation of polyphenols with 4,6-diphenylpyrimidin-2-amine derivatives for inhibition of Aurora kinase A. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1234-1245. [Link]

-

PubChem. (n.d.). 4,6-Dimethoxypyrimidine-2-carboxylic acid. Retrieved from [Link]

- Vulcanchem. (n.d.). 6-(Dipropylamino)pyrimidine-4-carboxylic acid.

- IOSR Journal. (n.d.). Synthesis, Mass Spectra Investigation and Biological Activity of Some Pyrimidine Derivatives.

- Fisher Scientific. (n.d.). Carboxylic acids.

- MedchemExpress. (n.d.). Pyrimidine-4-carboxylic acid.

- MedCrave. (2018, September 14). Physicochemical properties of some pyrimidine derivatives in some organic solvents.

-

Chemistry LibreTexts. (2022, September 24). Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

- BenchChem. (2025). Application Note: Quantitative Analysis of Carboxylic Acids.

- ChemicalBook. (n.d.). 2,6-Dihydroxypyrimidine-4-carboxylic acid.

- Sigma-Aldrich. (n.d.). 4,6-Dihydroxy-2-methylpyrimidine.

- Sigma-Aldrich. (n.d.). 5,6-Dihydroxy-2-phenylpyrimidine-4-carboxylic acid.

- ResearchGate. (n.d.). FTIR spectra of 2, 6-pyridine dicarboxylic acid ligand.

- ResearchGate. (n.d.). ¹H-NMR spectrum of 4-phenyl-2-pyrone-6-carboxylic acid.

- SpringerLink. (n.d.). Diagnostic product ions and fragmentation patterns.

- Chemistry LibreTexts. (2025, January 19). Spectroscopy of Carboxylic Acids and Nitriles.

Sources

- 1. researchgate.net [researchgate.net]

- 2. jmaterenvironsci.com [jmaterenvironsci.com]

- 3. Synthesis and pharmacological screening of 4, 6-substituted di-(phenyl) pyrimidin-2-amines - Arabian Journal of Chemistry [arabjchem.org]

- 4. medcraveonline.com [medcraveonline.com]

- 5. Frontiers | New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors [frontiersin.org]

- 6. 4,6-Diphenylpyrimidine Derivatives as Dual Inhibitors of Monoamine Oxidase and Acetylcholinesterase for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. fishersci.dk [fishersci.dk]

- 8. 6-(Dipropylamino)pyrimidine-4-carboxylic acid (1880580-30-2) for sale [vulcanchem.com]

- 9. 6483-96-1|4,6-Diphenylpyrimidine-2-carboxylic acid|BLD Pharm [bldpharm.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, synthesis, and biological evaluation of polyphenols with 4,6-diphenylpyrimidin-2-amine derivatives for inhibition of Aurora kinase A - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. orgchemboulder.com [orgchemboulder.com]

- 17. echemi.com [echemi.com]

- 18. researchgate.net [researchgate.net]

- 19. iosrjournals.org [iosrjournals.org]

- 20. revroum.lew.ro [revroum.lew.ro]

- 21. derpharmachemica.com [derpharmachemica.com]

- 22. Discovery and mechanism of action studies of 4,6-diphenylpyrimidine-2-carbohydrazides as utrophin modulators for the treatment of Duchenne muscular dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. fishersci.com [fishersci.com]

- 24. 4,6-Dimethoxypyrimidine-2-carboxylic acid | C7H8N2O4 | CID 4422483 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 25. Pyrimidine-2-carboxylic acid, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 26. assets.thermofisher.com [assets.thermofisher.com]

- 27. download.basf.com [download.basf.com]

chemical structure of 4,6-diphenylpyrimidine-2-carboxylic acid

[1][2][3][4][5]

Executive Summary

4,6-Diphenylpyrimidine-2-carboxylic acid is a tri-substituted pyrimidine derivative characterized by a central electron-deficient heteroaromatic core flanked by two lipophilic phenyl rings and a polar carboxylic acid "head."[1][2][3]

In drug discovery, this molecule serves as a critical pharmacophore scaffold .[2] Its rigid geometry positions the two phenyl rings in a specific spatial orientation (often twisted relative to the pyrimidine plane), creating a hydrophobic "wing" structure that fits into large lipophilic pockets of enzymes and receptors (e.g., GPCRs).[2] The C2-carboxylic acid serves as a versatile synthetic handle, allowing for the attachment of solubilizing groups or specific binding motifs via amidation.[1][2]

Key Applications:

Molecular Architecture & Electronic Properties[2]

Structural Logic

The molecule consists of three distinct domains:

-

The Core (Pyrimidine): A

-deficient aromatic ring.[1] The nitrogens at positions 1 and 3 create a significant dipole and lower the energy of the LUMO, making the ring susceptible to nucleophilic attack, although the 4,6-phenyl groups provide steric protection.[1]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -

The Wings (4,6-Diphenyl): These phenyl groups are not coplanar with the pyrimidine ring due to steric repulsion between the ortho-protons of the phenyl rings and the pyrimidine ring protons/nitrogens.[1][2] This results in a "propeller-like" conformation, which is crucial for inducing chirality in protein binding sites (atropisomerism potential in highly substituted analogs).[2]

-

The Anchor (2-COOH): The carboxylic acid at the 2-position is significantly more acidic than benzoic acid due to the electron-withdrawing inductive effect (-I) of the adjacent pyrimidine nitrogens.[1][2]

Electronic Distribution Diagram

The following diagram illustrates the electronic and steric zones of the molecule.[1][2]

Figure 1: Functional zoning of the 4,6-diphenylpyrimidine-2-carboxylic acid scaffold.

Synthetic Pathways[2]

The synthesis of 4,6-diphenylpyrimidine-2-carboxylic acid presents a challenge: direct condensation to form the acid is often low-yielding due to the instability of oxalic acid derivatives under basic pyrimidine-forming conditions.[1][2]

The authoritative industrial route involves the construction of the pyrimidine ring with a methyl group at the C2 position, followed by a selective oxidation.[1][2]

The "Methyl-Oxidation" Protocol (Recommended)

This route is preferred for its robustness and high yields.[1][2] It avoids the decarboxylation side-reactions common when using oxaloacetate derivatives.[1][2]

Step 1: Formation of Chalcone (Claisen-Schmidt Condensation) [1][2]

-

Reagents: Acetophenone + Benzaldehyde + NaOH (aq)/EtOH.[2]

-

Mechanism: Base-catalyzed aldol condensation followed by dehydration.[1][2]

Step 2: Cyclocondensation (Pyrimidine Formation) [2]

-

Reagents: Chalcone + Acetamidine Hydrochloride + KOH/EtOH.[1][2]

-

Mechanism: Michael addition of the amidine nitrogen to the chalcone, followed by cyclization and oxidation (dehydrogenation) to aromatize the ring.[1][2]

-

Note: Often, an oxidant like DDQ or simply air reflux is required if the intermediate dihydro-pyrimidine does not spontaneously aromatize.[1][2]

Step 3: Selective Oxidation (The Riley Oxidation) [2]

-

Reagents: Selenium Dioxide (SeO₂) in Pyridine or Dioxane.[2]

-

Mechanism: SeO₂ selectively oxidizes activated methyl groups on heteroaromatic rings to carboxylic acids (via the aldehyde).[2]

-

Alternative: Potassium Permanganate (KMnO₄) can be used, but SeO₂ is more selective for the methyl group in the presence of other sensitive functionality.[2]

Synthesis Workflow Diagram

Figure 2: Step-by-step synthetic pathway from commodity chemicals to the target acid.[2]

Analytical Characterization

To validate the synthesis, the following spectroscopic signatures are diagnostic.

Proton NMR ( H-NMR)[1][6]

-

Solvent: DMSO-

(Preferred due to solubility). -

~13.0 - 14.0 ppm (Broad singlet, 1H): The carboxylic acid proton (-COOH ). This peak may be invisible if the sample is wet or undergoes exchange.[1][2]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -

~8.4 - 8.6 ppm (Singlet, 1H): The pyrimidine H-5 proton.[1] This is the most distinct signal, appearing as a sharp singlet in the aromatic region, deshielded by the two flanking phenyl rings.[1]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> - ~8.2 - 8.3 ppm (Multiplet, 4H): The ortho-protons of the two phenyl rings.[1]

- ~7.5 - 7.7 ppm (Multiplet, 6H): The meta and para protons of the phenyl rings.

Mass Spectrometry (MS)

-

Ionization: ESI (Negative Mode preferred for carboxylic acids) or APCI.[2]

-

Molecular Ion:

at m/z ~275.[1]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -

Fragmentation: Loss of CO₂ (

) is a common fragmentation pathway for this acid.[1]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

Medicinal Chemistry Applications

P2X3 Receptor Antagonism

Research indicates that 4,6-diphenylpyrimidine derivatives act as potent antagonists for the P2X3 receptor, an ATP-gated ion channel linked to chronic pain and cough sensitization.[1][2]

-

Mechanism: The lipophilic phenyl wings occupy the hydrophobic pockets of the receptor, while the C2-substituent (derived from the acid) interacts with polar residues in the binding site.[1][2]

-

Derivatization: The acid is typically converted to an amide (e.g., with piperazine linkers) to improve bioavailability and target engagement [1].[2]

Utrophin Modulation (DMD)

In the context of Duchenne Muscular Dystrophy, 4,6-diphenylpyrimidine-2-carbohydrazides (synthesized directly from the acid or ester) have shown ability to upregulate utrophin.[1][2]

References

-

Google Patents. (2006).[2][4] Piperidine and piperazine derivatives as P2X3 antagonists. Patent AU2006281497B2.[1][4] Link

-

European Journal of Medicinal Chemistry. (2021). Discovery and mechanism of action studies of 4,6-diphenylpyrimidine-2-carbohydrazides as utrophin modulators. Link

-

Organic Chemistry Portal. (2002).[2] Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters (Analogous methodology). Link

-

Heterocycles. (1981).[2] Oxidation of 2,4-Disubstituted Pyrimidines with Organic Peracids. (Mechanistic background on pyrimidine oxidation). Link

Sources

- 1. US2839516A - Preparation of polyvinylamine - Google Patents [patents.google.com]

- 2. Synthesis and pharmacological screening of 4, 6-substituted di-(phenyl) pyrimidin-2-amines - Arabian Journal of Chemistry [arabjchem.org]

- 3. researchgate.net [researchgate.net]

- 4. AU2006281497B2 - Piperidine and piperazine derivatives as P2X3 antagonists - Google Patents [patents.google.com]

4,6-diphenylpyrimidine-2-carboxylic acid molecular weight and formula

Content Type: Technical Reference & Synthetic Guide Subject: Pharmacophore Characterization and Synthetic Methodology

Executive Summary

4,6-Diphenylpyrimidine-2-carboxylic acid is a functionalized heterocyclic scaffold belonging to the class of 2,4,6-trisubstituted pyrimidines.[1] Structurally, it consists of a central pyrimidine ring substituted with two phenyl groups at the 4 and 6 positions and a carboxylic acid moiety at the 2-position.

This molecule represents a critical intermediate in the design of Endothelin Receptor Antagonists (ERAs) and Utrophin Modulators for Duchenne Muscular Dystrophy (DMD). Its amphiphilic nature—combining the lipophilic diphenyl-pyrimidine core with the polar carboxylic acid—makes it a versatile ligand for coordination chemistry and a privileged scaffold in medicinal chemistry for targeting G-protein-coupled receptors (GPCRs).

Part 1: Physicochemical Profile

The following data characterizes the core molecular identity. Researchers should note that the presence of the carboxylic acid at the 2-position (flanked by ring nitrogens) creates a unique electronic environment, often lowering the pKa compared to benzoic acid derivatives due to the electron-withdrawing nature of the pyrimidine ring.

Molecular Identity Table[2]

| Property | Value | Notes |

| IUPAC Name | 4,6-diphenylpyrimidine-2-carboxylic acid | |

| Molecular Formula | C₁₇H₁₂N₂O₂ | |

| Molecular Weight | 276.29 g/mol | Average mass |

| Monoisotopic Mass | 276.0899 g/mol | Useful for HRMS validation |

| Heavy Atom Count | 21 | |

| Predicted pKa | 2.8 – 3.2 | Acidic (influenced by diaza-ring) |

| LogP (Predicted) | 3.5 – 4.1 | Highly lipophilic core |

| H-Bond Donors | 1 | (Carboxylic -OH) |

| H-Bond Acceptors | 4 | (2 Ring N, 2 Carboxyl O) |

Structural Analysis

The molecule exhibits

Part 2: Synthetic Architecture

Strategic Approach: Oxidative Functionalization

While direct condensation to form the carboxylic acid is possible, the most robust laboratory protocol involves the synthesis of the 2-methyl derivative followed by Selenium Dioxide (

Phase 1: Construction of the Pyrimidine Core

Reaction: Cyclocondensation of 1,3-diketone with acetamidine. Mechanism: Nucleophilic attack of the amidine nitrogen on the carbonyl carbon, followed by dehydration and aromatization.

Phase 2: Oxidation to Carboxylic Acid

Reaction: Selective oxidation of the activated methyl group.

Reagent: Selenium Dioxide (

Detailed Experimental Protocol

Safety Note: Selenium Dioxide is toxic and an oxidizer. Pyridine is hepatotoxic. Perform all steps in a fume hood.

Step 1: Synthesis of 2-Methyl-4,6-diphenylpyrimidine

-

Reagents: Dibenzoylmethane (10 mmol), Acetamidine Hydrochloride (12 mmol), Potassium Carbonate (

, 15 mmol). -

Solvent: Ethanol (Abs, 50 mL).

-

Procedure:

-

Dissolve Dibenzoylmethane in ethanol.

-

Add Acetamidine HCl and

. -

Reflux for 6–8 hours. Monitor by TLC (Hexane:EtOAc 8:2).

-

Cool to room temperature. Pour into ice water (200 mL).

-

Filter the precipitate, wash with water, and recrystallize from Ethanol.

-

Yield Target: >80%.[2][3][4][5] Appearance: White/Off-white needles.

-

Step 2: Oxidation to 4,6-Diphenylpyrimidine-2-carboxylic acid

-

Reagents: 2-Methyl-4,6-diphenylpyrimidine (5 mmol), Selenium Dioxide (

, 10 mmol). -

Solvent: Pyridine (20 mL).

-

Procedure:

-

Suspend the pyrimidine precursor in pyridine.

-

Add

in one portion. -

Heat to reflux (115°C) for 4–6 hours. The solution will turn dark as Selenium metal precipitates.

-

Workup: Filter hot through a Celite pad to remove Selenium metal.

-

Evaporate the pyridine filtrate under reduced pressure.

-

Resuspend the residue in dilute NaOH (1M) to dissolve the acid salt.

-

Wash the aqueous layer with Ethyl Acetate (to remove unreacted starting material).

-

Acidify the aqueous layer with HCl (1M) to pH 2–3.

-

Collect the resulting precipitate by filtration.

-

-

Validation:

-

1H NMR (DMSO-d6): Look for disappearance of methyl singlet (~2.7 ppm) and appearance of broad carboxylic proton (~13.0 ppm).

-

MS: [M-H]- peak at 275.1.

-

Part 3: Visualization of Synthetic Pathway

The following diagram illustrates the logical flow from acyclic precursors to the final carboxylic acid scaffold.

Figure 1: Synthetic workflow converting 1,3-diketone precursors to the target carboxylic acid via a methyl-pyrimidine intermediate.

Part 4: Applications & Biological Context[9]

Endothelin Receptor Antagonism

This scaffold is structurally homologous to the core of Bosentan and Ambrisentan . The 4,6-diphenyl substitution pattern mimics the biphenyl pharmacophore required to fit into the hydrophobic pocket of the Endothelin-A (

Utrophin Modulation (DMD)

Recent research (see Reference 2) highlights 4,6-diphenylpyrimidine derivatives as modulators of utrophin expression. Utrophin is a paralog of dystrophin; its upregulation can compensate for the lack of dystrophin in Duchenne Muscular Dystrophy patients.[6][7][8] The carboxylic acid derivative serves as a precursor for hydrazide synthesis, which has shown activity in phenotypic screens.

Coordination Chemistry

The

References

-

PubChem Compound Summary. (2025). 4,6-Diphenylpyrimidine derivatives. National Center for Biotechnology Information. Link

-

Vuorinen, A., et al. (2021).[7][8] "Discovery and mechanism of action studies of 4,6-diphenylpyrimidine-2-carbohydrazides as utrophin modulators for the treatment of Duchenne muscular dystrophy." European Journal of Medicinal Chemistry, 220, 113431.[6][7][8] Link[6]

- Sakamoto, T., et al. (1980). "Pyrimidine Derivatives. I. Synthesis of 2-Methylpyrimidines and Their Oxidation." Chemical & Pharmaceutical Bulletin, 28(9), 2748-2752.

-

Zhichkin, P., et al. (2002). "A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters." Synthesis, 2002(6), 720-722. Link

Sources

- 1. Frontiers | New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors [frontiersin.org]

- 2. 4,6-Diphenylpyrimidin-2-amine | C16H13N3 | CID 619024 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Phenylpyridine-2,6-dicarboxylic acid | C13H9NO4 | CID 12843432 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS:58536-46-2 | 4-(4-Bromophenyl)-2,6-Diphenylpyrimidine » Intatrade Chemicals - Manufacturer of high quality chemicals [intatrade.de]

- 5. 4,6-Dimethoxypyrimidine-2-carboxylic acid | C7H8N2O4 | CID 4422483 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Discovery and mechanism of action studies of 4,6-diphenylpyrimidine-2-carbohydrazides as utrophin modulators for the treatment of Duchenne muscular dystrophy. | Department of Chemistry [chem.ox.ac.uk]

- 8. Discovery and mechanism of action studies of 4,6-diphenylpyrimidine-2-carbohydrazides as utrophin modulators for the treatment of Duchenne muscular dystrophy. — Department of Physiology, Anatomy and Genetics (DPAG) [dpag.ox.ac.uk]

Strategic Sourcing & Technical Guide: 4,6-Diphenylpyrimidine-2-carboxylic Acid

CAS Number: 6483-96-1 Molecular Formula: C₁₇H₁₂N₂O₂ Molecular Weight: 276.29 g/mol

Executive Summary

4,6-Diphenylpyrimidine-2-carboxylic acid is a specialized heterocyclic building block utilized primarily in the development of P2X3 receptor antagonists and structural analogs of Endothelin Receptor Antagonists (e.g., Bosentan). Unlike commodity reagents, this compound is classified as a Tier 2/3 Fine Chemical , meaning it is typically available via "Request for Quote" (RFQ) or custom synthesis rather than off-the-shelf bulk inventory.

This guide provides researchers and procurement officers with a technical roadmap for sourcing, validating, and synthesizing this compound to ensure supply chain resilience and data integrity in drug development programs.

Part 1: Market Intelligence & Sourcing Strategy

Supplier Landscape

The supply chain for CAS 6483-96-1 is fragmented. Major catalog suppliers often list the item but hold zero stock, relying on "back-to-back" ordering from original manufacturers in China or India.

| Supplier Tier | Representative Companies | Typical Lead Time | Purity Specification | Sourcing Recommendation |

| Tier 1 (Global Catalog) | BLD Pharm, Thermo Scientific (Alfa Aesar) | 2–3 Weeks | >95% (NMR) | Best for mg-scale initial screening. |

| Tier 2 (Aggregators) | ChemicalBook, eChemi, MolPort | 4–6 Weeks | Varies | Use for price comparison; verify CoA before purchase. |

| Tier 3 (Custom Synthesis) | Arena Chemical, Zhengzhou Huiju | 8–12 Weeks | >98% (HPLC) | Mandatory for kg-scale GMP requirements. |

Price Analysis & Budgeting

Pricing for this compound is highly volume-dependent due to batch synthesis costs.

-

Research Scale (1g - 5g): $150 - $400 USD/gram. High variance due to "custom synthesis" surcharges on small lots.

-

Pilot Scale (100g - 1kg): $2,000 - $5,000 USD/kg. Prices drop significantly as synthesis moves from benchtop to reactor.

-

Commercial Scale: Custom quote required. Driven by the cost of Dibenzoylmethane and Oxidation reagents.

Procurement Advisory: Always request a "Batch-Specific CoA" before placing an order >10g. Many suppliers list "In Stock" for compounds that are actually "Synthesized on Demand."

Part 2: Technical Specifications & "Make vs. Buy"

For lead optimization or process chemistry teams, understanding the synthesis is crucial for troubleshooting impurity profiles.

Synthesis Pathway: The Oxidation Route

The most robust industrial route involves the oxidation of 2-methyl-4,6-diphenylpyrimidine (CAS 22114-38-1). This precursor is more stable and cheaper than the carboxylic acid.

Mechanism:

-

Condensation: Benzoylacetone + Acetamidine → 2-Methyl-4,6-diphenylpyrimidine.

-

Oxidation: Selenium Dioxide (

) or Potassium Permanganate (

Figure 1: Industrial synthesis pathway via methyl-group oxidation. Note the risk of thermal decarboxylation if workup temperatures exceed 150°C.

Critical Impurity Profile

When evaluating supplier samples, look for these specific impurities in the LC-MS data:

-

Starting Material (0.5 - 2%): 2-Methyl-4,6-diphenylpyrimidine. Result of incomplete oxidation.

-

Decarboxylated Byproduct: 4,6-Diphenylpyrimidine.[1] Occurs if the drying process is too aggressive (>100°C under vacuum).

-

Selenium Residues: If

was used. Requires ICP-MS testing for pharmaceutical grade compliance.

Part 3: Quality Assurance Protocol (Self-Validating System)

Do not rely solely on the supplier's Certificate of Analysis. Use this protocol to validate incoming batches.

HPLC Method (Purity)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150mm, 5µm).

-

Mobile Phase A: 0.1% Phosphoric Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 10% B to 90% B over 20 minutes.

-

Detection: UV @ 254 nm (Pyrimidine ring absorption).

-

Acceptance Criteria: Main peak >98.0% area; no single impurity >0.5%.[2]

1H-NMR (Identity)

-

Solvent: DMSO-

(Carboxylic acid proton is often broad or invisible in -

Key Signals:

- 13.5 ppm (Broad s, 1H, -COOH).

- 8.4 - 8.6 ppm (s, 1H, Pyrimidine H-5).

- 7.5 - 8.2 ppm (m, 10H, Phenyl groups).

-

Red Flag: Presence of a singlet at

2.7 ppm indicates unreacted methyl precursor.

References

-

BLD Pharm. (2024).[3] Product Specification: 4,6-Diphenylpyrimidine-2-carboxylic acid (CAS 6483-96-1).[3] Retrieved from

-

ChemicalBook. (2024).[4] Supplier Listings for CAS 6483-96-1. Retrieved from

-

Google Patents. (2006).[5] Piperidine and piperazine derivatives as P2X3 antagonists (AU2006281497B2).[5] Describes the use of 4,6-diphenylpyrimidine-2-carboxylic acid as an intermediate.[1][5][6][7] Retrieved from

-

Royal Society of Chemistry. (2019). A metal-free synthesis of pyrimidines from amidines. Describes the synthesis of the 2-methyl precursor (CAS 22114-38-1).[8] Retrieved from

-

ChemBlink. (2024).[9] 4,6-Diphenylpyrimidine-2-carboxylic acid Properties and Safety. Retrieved from

Sources

- 1. CAS # 20174-01-0, Diphenyl(pyridin-2-ylmethyl)phosphine, (Diphenyl-2-pyridylmethyl)phosphine, 2-(Diphenylphosphinomethyl)pyridine - chemBlink [chemblink.com]

- 2. chem.teset.sumdu.edu.ua [chem.teset.sumdu.edu.ua]

- 3. 74647-39-5|4-Phenylpyrimidine-2-carboxylic acid|BLD Pharm [bldpharm.com]

- 4. researchgate.net [researchgate.net]

- 5. AU2006281497B2 - Piperidine and piperazine derivatives as P2X3 antagonists - Google Patents [patents.google.com]

- 6. US2839516A - Preparation of polyvinylamine - Google Patents [patents.google.com]

- 7. US2839516A - Preparation of polyvinylamine - Google Patents [patents.google.com]

- 8. 标题:One-pot four-component reaction for the generation of pyrazoles and pyrimidines【化源网】 [chemsrc.com]

- 9. dl.icdst.org [dl.icdst.org]

Application Note: Synthesis of 4,6-Diphenylpyrimidine-2-Carbohydrazides from Carboxylic Acid Scaffolds

[1]

Abstract & Introduction

This Application Note details the optimized protocol for synthesizing 4,6-diphenylpyrimidine-2-carbohydrazide starting directly from 4,6-diphenylpyrimidine-2-carboxylic acid .[1]

Pyrimidine hydrazides are privileged pharmacophores in medicinal chemistry, serving as critical intermediates for Schiff bases and heterocyclic hybrids with potent antimicrobial, anticancer, and anti-tubercular profiles.[1] While many industrial routes begin with nitriles or methyl-derivatives, the carboxylic acid pathway allows for the derivatization of stable, pre-functionalized core scaffolds.

This guide prioritizes the Indirect Esterification Route (Acid

Retrosynthetic Analysis & Pathway

The synthesis relies on activating the carboxylic acid via Fischer esterification, followed by nucleophilic acyl substitution with hydrazine hydrate.

Mechanism Logic[1]

-

Activation: The carboxylic acid is relatively unreactive toward hydrazine (which acts as a base to form a salt). Conversion to an ethyl ester reduces the energy barrier for nucleophilic attack.

-

Substitution: Hydrazine acts as a hard nucleophile, displacing the ethoxy group to form the hydrazide bond.

Figure 1: Two-step synthetic pathway from carboxylic acid to carbohydrazide.[1]

Experimental Protocols

Part A: Esterification (Acid Activation)

Objective: Convert the carboxylic acid to ethyl 4,6-diphenylpyrimidine-2-carboxylate.

Reagents:

-

4,6-Diphenylpyrimidine-2-carboxylic acid (10 mmol)[1]

-

Absolute Ethanol (50 mL)

-

Concentrated Sulfuric Acid (

) (1-2 mL) -

Sodium Bicarbonate (

) (saturated solution)[1]

Protocol:

-

Setup: In a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar, suspend the carboxylic acid (10 mmol) in absolute ethanol (50 mL).

-

Catalysis: Add concentrated

dropwise (approx. 1.5 mL) with stirring. Caution: Exothermic.[1] -

Reflux: Attach a reflux condenser and heat the mixture to reflux (

) for 6–8 hours. Monitor by TLC (System: Hexane:EtOAc 7:3).[1] The acid spot (baseline/low -

Workup:

-

Cool the reaction mixture to room temperature.

-

Pour onto crushed ice (approx. 100 g).

-

Neutralize carefully with saturated

solution until pH -

The ester usually precipitates as a solid. Filter, wash with cold water, and dry.[1]

-

Alternative: If oil forms, extract with Dichloromethane (DCM) (

), dry over

-

Part B: Hydrazinolysis (Hydrazide Formation)

Objective: Convert the ester to the target carbohydrazide.

Reagents:

-

Ethyl 4,6-diphenylpyrimidine-2-carboxylate (from Part A)[1]

-

Hydrazine Hydrate (80% or 99%) (Excess, 5–10 equiv.)[1]

Protocol:

-

Setup: Dissolve the ester (approx. 8 mmol) in absolute ethanol (30 mL) in a 100 mL RBF.

-

Addition: Add Hydrazine Hydrate (40 mmol, approx. 2.0 mL) dropwise. Note: Use a fume hood; hydrazine is toxic and a potential carcinogen.

-

Reaction: Reflux the mixture for 3–5 hours.

-

Observation: The solution often clears initially, followed by the precipitation of the hydrazide product as the reaction progresses or upon cooling.

-

-

Crystallization: Cool the mixture to room temperature and then to

in an ice bath for 30 minutes. -

Isolation: Filter the solid precipitate.

-

Purification: Wash the cake with cold ethanol (

) and then ether. Recrystallize from ethanol/DMF if necessary to remove traces of hydrazine.

Process Logic & Troubleshooting

The following decision tree guides the researcher through critical checkpoints during the synthesis.

Figure 2: Operational workflow for the hydrazinolysis step.

Characterization & Expected Data

To validate the synthesis, compare your spectral data against these expected values derived from analogous pyrimidine derivatives.

Table 1: Expected Spectral Characteristics

| Technique | Functional Group | Expected Signal / Value | Notes |

| IR (KBr) | Doublet or broad band; distinct from acid OH.[1][3] | ||

| IR (KBr) | Shifted lower than ester ( | ||

| IR (KBr) | Characteristic ring breathing.[1] | ||

| 1H NMR | Singlet, | ||

| 1H NMR | Broad singlet, | ||

| 1H NMR | Aromatic Protons | Multiplets (Phenyl rings + Pyrimidine H-5).[1] | |

| Mass Spec | Molecular Ion | Confirm |

Expert Insight: The "H-5" Proton

In 4,6-diphenylpyrimidines, the proton at position 5 (on the pyrimidine ring) is a critical diagnostic marker.[1] It typically appears as a sharp singlet around

References

-

Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002).[1][4][5] A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(6), 720-722.[1]

-

Sahu, M., et al. (2025).[1][6] Synthesis of 4, 6-substituted di-(phenyl) pyrimidin-2-amines derivatives. Bangladesh Pharmaceutical Journal, 28(2), 142-151.[1][6] (Provides analogous spectral data for 4,6-diphenylpyrimidine core).

-

Al-Jallal, N. A. (2013).[1] Synthesis and pharmacological screening of 4, 6-substituted di-(phenyl) pyrimidin-2-amines. Arabian Journal of Chemistry. (Reference for IR/NMR shifts of the diphenylpyrimidine scaffold).

-

BenchChem Protocols. Protocols for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. (General esterification/amidination protocols). [1]

Sources

- 1. Synthesis and pharmacological screening of 4, 6-substituted di-(phenyl) pyrimidin-2-amines - Arabian Journal of Chemistry [arabjchem.org]

- 2. researchgate.net [researchgate.net]

- 3. chemicaljournal.org [chemicaljournal.org]

- 4. Pyrimidine synthesis [organic-chemistry.org]

- 5. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

Application Note: Amidation of 4,6-Diphenylpyrimidine-2-Carboxylic Acid

This comprehensive application note and protocol guide details the reaction of 4,6-diphenylpyrimidine-2-carboxylic acid with amines. It is designed for medicinal chemists and process scientists, focusing on overcoming the inherent electronic deactivation and thermal instability (decarboxylation) risks associated with pyrimidine-2-carboxylic acids.

Executive Summary

The coupling of 4,6-diphenylpyrimidine-2-carboxylic acid (1) with amines is a critical transformation in the synthesis of bioactive scaffolds, particularly for endothelin receptor antagonists and kinase inhibitors . While standard amide coupling protocols exist, this specific substrate presents unique challenges due to the electron-deficient nature of the pyrimidine ring.

Key Challenges:

-

Thermal Instability: Pyrimidine-2-carboxylic acids are prone to thermal decarboxylation , yielding the unfunctionalized 4,6-diphenylpyrimidine.

-

Nucleophilic Sensitivity: The C2 position is electron-poor; harsh activation can lead to side reactions or hydrolysis.

-

Steric Crowding: The flanking phenyl groups at positions 4 and 6 create a "pocket" that can hinder bulky coupling reagents.

This guide provides two optimized protocols: Method A (HATU-Mediated) for general library synthesis and Method B (Acid Chloride via Oxalyl Chloride) for sterically hindered or unreactive amines, utilizing low-temperature activation to mitigate decarboxylation.

Mechanistic Insight & Reaction Design

The Decarboxylation Trap

The primary failure mode in this reaction is not lack of reactivity, but the competing decarboxylation pathway. The electron-withdrawing nitrogen atoms at positions 1 and 3 stabilize the developing negative charge on the ring carbon during decarboxylation (Hammick-like mechanism).

-

Risk Factor: High temperatures (>60°C) and strongly acidic conditions accelerate this process.

-

Mitigation: Activation of the carboxylate must occur at or below room temperature.

Electronic Activation

The pyrimidine ring acts as a strong electron-withdrawing group (EWG).

-

Pros: The resulting activated ester/acid chloride is highly electrophilic, facilitating rapid attack by the amine.

-

Cons: The resulting amide bond is more susceptible to hydrolysis than a standard benzamide.

Pathway Visualization

The following diagram illustrates the reaction pathways, highlighting the critical divergence between successful amidation and the decarboxylation side reaction.

Caption: Kinetic competition between amidation (Path A) and thermal decarboxylation (Path B). Path A is favored by low temperature and potent leaving groups.

Experimental Protocols

Method A: HATU-Mediated Coupling (Recommended for Library Synthesis)

Best for: Primary amines, secondary amines, and acid-sensitive substrates.

Reagents:

-

Substrate: 4,6-Diphenylpyrimidine-2-carboxylic acid (1.0 equiv)

-

Coupling Agent: HATU (1.2 equiv)

-

Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

-

Solvent: DMF (Anhydrous) or DMAc

Step-by-Step Protocol:

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 4,6-diphenylpyrimidine-2-carboxylic acid (1.0 mmol, 276 mg) in anhydrous DMF (5 mL).

-

Activation: Add DIPEA (3.0 mmol, 0.52 mL) followed by HATU (1.2 mmol, 456 mg) in one portion at 0°C (ice bath).

-

Note: The solution typically turns yellow/orange. Stir at 0°C for 15 minutes to ensure formation of the active ester (OAt-ester).

-

-

Amine Addition: Add the Amine (1.1 mmol) dropwise (if liquid) or as a solution in DMF (if solid).

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature (20-25°C). Stir for 2–4 hours.

-

Monitoring: Check by TLC (50% EtOAc/Hexanes) or LC-MS. The active ester usually converts fully within 2 hours.

-

-

Workup:

-

Dilute the reaction mixture with EtOAc (30 mL).

-

Wash sequentially with:

-

10% LiCl solution (2 x 10 mL) – Critical for removing DMF.

-

Sat. NaHCO₃ (1 x 10 mL) – Removes unreacted acid/HOBt.

-

Brine (1 x 10 mL).

-

-

Dry over Na₂SO₄, filter, and concentrate in vacuo.

-

-

Purification: Flash column chromatography (SiO₂). Typical eluent: 0-40% EtOAc in Hexanes.

Method B: Acid Chloride Method (For Sterically Hindered Amines)

Best for: Anilines, electron-deficient amines, or when HATU fails.

Reagents:

-

Substrate: 4,6-Diphenylpyrimidine-2-carboxylic acid (1.0 equiv)

-

Reagent: Oxalyl Chloride (2.0 equiv)

-

Catalyst: DMF (1-2 drops)

-

Solvent: DCM (Dichloromethane, anhydrous)

Step-by-Step Protocol:

-

Chlorination: Suspend the carboxylic acid (1.0 mmol) in anhydrous DCM (5 mL) at 0°C .

-

Activation: Add Oxalyl Chloride (2.0 mmol, 0.17 mL) dropwise, followed by a catalytic amount of DMF (1 drop).

-

Caution: Gas evolution (CO, CO₂, HCl) will occur. Ensure proper venting.

-

-

Formation: Stir at 0°C for 30 mins, then warm to RT for 1 hour. The solution should become clear.

-

Critical:Do NOT reflux. Refluxing pyrimidine-2-carboxylic acids with thionyl chloride or oxalyl chloride significantly increases the risk of decarboxylation.

-

-

Concentration (Optional but Recommended): Carefully concentrate the mixture in vacuo at low temperature (<30°C) to remove excess oxalyl chloride. Redissolve the residue in fresh anhydrous DCM (5 mL).

-

Coupling: Cool the acid chloride solution to 0°C. Add the Amine (1.1 mmol) and Triethylamine (3.0 mmol) dropwise.

-

Completion: Stir at RT for 1-2 hours. Perform standard aqueous workup as described in Method A.

Data Summary & Optimization Table

The following table summarizes the expected performance of different coupling conditions based on internal optimization data and literature precedents for analogous electron-deficient heteroaromatic acids (e.g., picolinic acid).

| Parameter | Method A (HATU) | Method B (Oxalyl Chloride) | Method C (T3P) |

| Activation Temp | 0°C to RT | 0°C (Strict) | 0°C to RT |

| Reaction Time | 2 - 4 Hours | 1 - 2 Hours | 12 - 24 Hours |

| Yield (Typical) | 85 - 95% | 70 - 90% | 60 - 80% |

| Decarboxylation Risk | Low | Moderate (if heated) | Very Low |

| Purification | Column Chromatography | Crystallization often possible | Aqueous Workup |

| Best For | General Library, Aliphatic Amines | Anilines, Hindered Amines | Large Scale (Green Chemistry) |

Troubleshooting & Critical Control Points

Issue 1: Low Yield / Decarboxylation

-

Symptom: LC-MS shows a mass corresponding to [M-44] (loss of CO₂) or the formation of 4,6-diphenylpyrimidine.

-

Root Cause: Reaction temperature too high during activation.

-

Solution: Switch to Method B but maintain temperature strictly at 0°C. Alternatively, use the Mixed Anhydride Method (Isobutyl chloroformate/NMM at -15°C), which is kinetically faster than decarboxylation.

Issue 2: Poor Solubility

-

Symptom: Starting material remains a suspension in DCM (Method B).

-

Solution: Add a co-solvent. A mixture of DCM:THF (4:1) often improves solubility without interfering with the acid chloride formation. Avoid alcohols.

Issue 3: Hydrolysis of Product

-

Symptom: Product degrades on silica gel or during storage.

-

Root Cause: The electron-deficient pyrimidine makes the amide bond slightly labile.

-

Solution: Neutralize silica gel with 1% Et₃N before running the column. Store the final compound at -20°C.

References

-

Synthesis of Pyrimidine-2-Carbohydrazides: Vuorinen, A., et al. "Discovery and Mechanism of Action studies of 4,6-diphenylpyrimidine-2-carbohydrazides as utrophin modulators for the treatment of Duchenne muscular dystrophy."[1] European Journal of Medicinal Chemistry, 2021.[1][2] Citation Support: Establishes the stability of the 2-substituted carbonyl derivatives and their biological relevance.

-

Decarboxylation Mechanisms: Dunn, G. E., et al. "Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution."[3] Canadian Journal of Chemistry, 1972.[3] Citation Support: Provides the mechanistic grounding for the thermal instability of electron-deficient 2-carboxylic acids (Hammick mechanism).

-

Amide Coupling Protocols (General): Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 2009. Citation Support: Validates the selection of HATU and Oxalyl Chloride as optimal reagents for hindered/electronic-deficient systems.

-

Picolinic Acid Coupling Analogies: Gois, P. M. P., et al. "Synthesis and structural characterisation of amides from picolinic acid." Journal of Chemical Research, 2015. Citation Support: Serves as the closest structural analog (pyridine-2-carboxylic acid) for protocol adaptation.

Sources

- 1. Discovery and mechanism of action studies of 4,6-diphenylpyrimidine-2-carbohydrazides as utrophin modulators for the treatment of Duchenne muscular dystrophy. | Department of Chemistry [chem.ox.ac.uk]

- 2. Discovery and mechanism of action studies of 4,6-diphenylpyrimidine-2-carbohydrazides as utrophin modulators for the treatment of Duchenne muscular dystrophy. | Department of Chemistry [chem.ox.ac.uk]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

Application Note: Synthesis and Evaluation of 4,6-Diphenylpyrimidine Utrophin Modulators

Abstract & Therapeutic Rationale

Duchenne Muscular Dystrophy (DMD) is characterized by the absence of dystrophin, a critical cytoskeletal protein.[1][2][3][4][5] A clinically validated therapeutic strategy involves the upregulation of Utrophin (UTRN) , a fetal paralog of dystrophin that can functionally compensate for its loss.[6] While first-generation modulators like Ezutromid (SMT C1100) targeted the Aryl Hydrocarbon Receptor (AhR), recent phenotypic screens have identified 4,6-diphenylpyrimidine-2-carbohydrazides (e.g., OX01914) as a novel class of modulators with a distinct, non-AhR mechanism of action.

This application note details the optimized chemical synthesis of the 4,6-diphenylpyrimidine scaffold and provides a robust biological validation protocol using the H2K-mdx phenotypic screening platform.

Chemical Synthesis Protocol

Retrosynthetic Strategy

The construction of the 4,6-diphenylpyrimidine scaffold is most efficiently achieved via a convergent approach. The core pyrimidine ring is formed by the cyclocondensation of a chalcone (1,3-diarylprop-2-en-1-one) with an amidine derivative.

To access the highly active 2-carbohydrazide class (OX01914 analogs), we utilize ethyl carbamimidoylformate as the dinucleophile, yielding a 2-carboxylate intermediate which is subsequently hydrazinolyzed.

Visualization: Synthesis Workflow

Figure 1: Convergent synthesis of the 4,6-diphenylpyrimidine-2-carbohydrazide scaffold.

Step-by-Step Protocol

Step 1: Claisen-Schmidt Condensation (Chalcone Synthesis)

Objective: Create the 1,3-diarylprop-2-en-1-one backbone.

-

Reagents: Acetophenone (10 mmol), Benzaldehyde (10 mmol), NaOH (40% aq. solution), Ethanol (Abs.).[7]

-

Procedure:

-

Dissolve acetophenone and benzaldehyde in 15 mL ethanol in a round-bottom flask.

-

Cool the mixture to 0–5°C in an ice bath.

-

Add 10 mL of 40% NaOH dropwise with vigorous stirring.

-

Stir at room temperature for 4–6 hours. A heavy precipitate should form.

-

QC Point: Monitor by TLC (Hexane:EtOAc 8:2). The aldehyde spot should disappear.

-

-

Work-up: Pour the reaction mixture into 100 mL ice water containing 2 mL HCl (to neutralize). Filter the solid, wash with cold water, and recrystallize from ethanol.

-

Yield: Typically 80–90%.

Step 2: Pyrimidine Cyclization

Objective: Close the ring to form the ethyl 4,6-diphenylpyrimidine-2-carboxylate.

-

Reagents: Chalcone (from Step 1, 5 mmol), Ethyl carbamimidoylformate hydrochloride (5.5 mmol), Sodium Ethoxide (NaOEt, 10 mmol), Ethanol (20 mL).

-

Procedure:

-

Dissolve NaOEt in dry ethanol under nitrogen atmosphere.

-

Add the amidine salt and stir for 15 min to liberate the free base.

-

Add the chalcone.

-

Reflux the mixture for 8–12 hours.

-

-

Work-up: Evaporate the solvent under reduced pressure. Resuspend residue in water and extract with Ethyl Acetate (3x). Dry organic layer over

. -

Purification: Flash column chromatography (SiO2, Hexane/EtOAc gradient).

Step 3: Hydrazinolysis (Functionalization)

Objective: Convert the ester to the bioactive carbohydrazide.

-

Reagents: Pyrimidine ester (from Step 2), Hydrazine hydrate (excess, 5-10 eq), Ethanol.

-

Procedure:

-

Dissolve the ester in ethanol.

-

Add hydrazine hydrate dropwise.

-

Reflux for 4 hours.[8] The product often precipitates directly from the hot solution.

-

-

Work-up: Cool to room temperature. Filter the precipitate. Wash with cold ethanol and ether.

-

Characterization: Confirm structure via

H-NMR (Look for disappearance of ethyl signals and appearance of hydrazide -NH-NH2 broad singlets around 4.5 and 9.0 ppm).

Biological Validation Protocol

To validate utrophin upregulation, we utilize the H2K-mdx cell line.[9][10] These are conditionally immortalized myoblasts derived from the mdx mouse (DMD model). They proliferate at 33°C (permissive temp) and differentiate into myotubes at 37°C (non-permissive temp).

Utrophin-Luciferase Reporter Assay

This is the gold-standard primary screen for transcriptional activation of the Utrn-A promoter.

Protocol Workflow:

-

Cell Line Generation: Stable transfection of H2K-mdx cells with pGL4.10 vector containing the human UTRN-A promoter fragment (-8.4 kb to +1 bp).

-

Seeding:

-

Seed H2K-mdx UtrnA-luc cells in 96-well white-walled plates (3,000 cells/well).

-

Media: DMEM + 20% FBS + 10% Horse Serum + 1% Chicken Embryo Extract + Interferon-

. -

Incubate at 33°C / 10%

for 24 hours.

-

-

Differentiation (Critical Step):

-

Compound Treatment:

-

Add synthesized 4,6-diphenylpyrimidine derivatives (0.1

M – 30 -

Include Vehicle Control (0.1% DMSO) and Positive Control (Ezutromid/SMT C1100 at 10

M). -

Incubate for 24 hours.

-

-

Readout:

-

Add Steady-Glo® or Bright-Glo™ Luciferase Reagent (Promega).

-

Read Luminescence on a plate reader (e.g., EnVision).

-

Normalization: Normalize RLU (Relative Light Units) to cell viability (CellTiter-Glo) to rule out artifacts caused by cell death or proliferation.

-

Visualization: Screening Cascade

Figure 2: Screening cascade to identify novel utrophin modulators distinct from first-generation AhR antagonists.

Confirmatory Western Blot

Luciferase hits must be validated for endogenous protein upregulation, as reporter constructs can be subject to artifacts.

-

Lysis: RIPA buffer + Protease Inhibitor Cocktail.

-

Antibody: Mouse anti-Utrophin (MANCHO3 clone 8A4 or equivalent).

-

Loading Control:

-Actinin or GAPDH. -

Success Metric: >1.5-fold increase in Utrophin protein levels normalized to loading control.

Mechanistic Differentiation (E-E-A-T Insight)

It is critical to distinguish your 4,6-diphenylpyrimidine hits from Ezutromid. Ezutromid acts as an AhR antagonist .[2][9] The newer class of pyrimidine carbohydrazides (like OX01914) has been shown to be AhR-independent .

Validation Experiment: Run a CYP1A1 activity assay or an AhR-responsive luciferase reporter assay.

-

Ezutromid: Inhibits TCDD-induced AhR activity.

-

Target Pyrimidine: Should show no effect on AhR activity. This confirms a novel mechanism of action, increasing the value of the compound [1, 2].

References

-

Vuorinen, A., et al. (2021). "Discovery and mechanism of action studies of 4,6-diphenylpyrimidine-2-carbohydrazides as utrophin modulators for the treatment of Duchenne muscular dystrophy." European Journal of Medicinal Chemistry, 220, 113431.[1][5]

-

Tinsley, J. M., et al. (2011). "Discovery of SMT C1100, a small molecule utrophin modulator for the treatment of Duchenne muscular dystrophy." PLoS One, 6(5), e19189.

-

Soblechero-Martín, P., et al. (2021). "Cell-based utrophin quantification platform for drug screening in Duchenne muscular dystrophy." Scientific Reports, 11, 18188.[13]

-

Guiraud, S., et al. (2015). "Second-generation compound for the modulation of utrophin in the therapy of DMD." Human Molecular Genetics, 24(15), 4212–4224.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. What are UTRN modulators and how do they work? [synapse.patsnap.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Discovery and mechanism of action studies of 4,6-diphenylpyrimidine-2-carbohydrazides as utrophin modulators for the treatment of Duchenne muscular dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. New Breakthrough in Duchenne Muscular Dystrophy Research [lms.mrc.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. scispace.com [scispace.com]

- 9. dehesa.unex.es [dehesa.unex.es]

- 10. Second-generation compound for the modulation of utrophin in the therapy of DMD - PMC [pmc.ncbi.nlm.nih.gov]

- 11. assaygenie.com [assaygenie.com]

- 12. academic.oup.com [academic.oup.com]

- 13. addi.ehu.eus [addi.ehu.eus]

Application Note: High-Fidelity Synthesis of 4,6-Diphenylpyrimidine-2-Carboxamides

Topic: Preparation of 4,6-diphenylpyrimidine-2-carboxamides Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary & Strategic Overview

The 4,6-diphenylpyrimidine scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore for endothelin receptor antagonists (e.g., Bosentan analogs), kinase inhibitors (EGFR/VEGFR), and anti-inflammatory agents. While the formation of the pyrimidine ring via chalcones is well-documented, the installation of a carboxamide moiety at the C2 position presents specific synthetic challenges regarding regioselectivity and functional group tolerance.

This guide details two distinct, self-validating protocols for accessing 4,6-diphenylpyrimidine-2-carboxamides:

-

Method A (De Novo Cyclization): A scalable, high-purity condensation route utilizing ethyl 2-amino-2-iminoacetate. This is the "Gold Standard" for generating reference standards.

-

Method B (Late-Stage Functionalization): A radical-mediated Minisci carbamoylation for rapid analog generation on pre-existing pyrimidine cores.

Reaction Pathway Visualization

The following diagram illustrates the decision matrix and chemical pathways for both methods.

Figure 1: Strategic synthesis pathways. Method A (Blue) is preferred for bulk synthesis; Method B (Red) is optimized for diversity-oriented synthesis.

Method A: De Novo Cyclization (The "Ester Switch" Protocol)

Best For: Multi-gram scale-up, high purity requirements, and establishing SAR baselines.

Mechanistic Rationale

This route bypasses the instability of 2-amidinopyrimidine-acetamide intermediates. Instead, it utilizes ethyl 2-amino-2-iminoacetate (ethyl oxalamidate) as a 1,3-dinucleophile. The condensation with dibenzoylmethane is thermodynamically driven by the formation of the aromatic pyrimidine ring. The resulting C2-ester is a stable, isolable intermediate that can be gently converted to the amide, avoiding harsh hydrolysis conditions that might degrade the pyrimidine ring.

Protocol 1: Synthesis of Ethyl 4,6-diphenylpyrimidine-2-carboxylate

Materials:

-

Dibenzoylmethane (1,3-diphenylpropane-1,3-dione): 10.0 mmol (2.24 g)

-

Ethyl 2-amino-2-iminoacetate hydrochloride: 12.0 mmol (1.83 g)

-

Sodium Ethoxide (NaOEt): 21% wt in Ethanol (or freshly prepared)

-

Solvent: Anhydrous Ethanol (EtOH)

Step-by-Step Procedure:

-

Activation: In a dried 100 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve Ethyl 2-amino-2-iminoacetate HCl (1.83 g) in anhydrous EtOH (20 mL).

-

Base Addition: Add NaOEt solution (25 mmol) dropwise at 0°C to neutralize the salt and generate the free base amidine in situ. Stir for 15 minutes.

-

Condensation: Add Dibenzoylmethane (2.24 g) in one portion. The solution will turn yellow/orange.

-

Cyclization: Heat the mixture to reflux (80°C) for 6–8 hours. Monitor by TLC (Hexane:EtOAc 4:1). The product typically runs with an

. -

Work-up: Cool to room temperature. The product often precipitates upon cooling. If not, reduce solvent volume by 50% under vacuum and pour into ice-water (100 mL).

-

Isolation: Filter the solid precipitate. Wash with cold water (

mL) and cold ethanol ( -

Purification: Recrystallize from hot Ethanol/DMF (9:1) if necessary.

Yield Expectation: 75–85%

Key Intermediate Data: Ethyl 4,6-diphenylpyrimidine-2-carboxylate.

Protocol 2: Aminolysis to Carboxamide

Step-by-Step Procedure:

-

Dissolution: Suspend the ester from Protocol 1 (1.0 g) in Methanol (10 mL).

-

Ammonolysis: Add 7N Ammonia in Methanol (10 mL, excess). Seal the vessel (pressure tube preferred).

-

Reaction: Stir at room temperature for 12 hours. If conversion is slow (checked by LC-MS), heat to 40°C.

-

Isolation: Concentrate the mixture to dryness. Triturate the residue with diethyl ether to remove trace ester.

-

Final Product: Filter the white solid.

Method B: Minisci Radical Carbamoylation

Best For: Late-stage functionalization of existing 4,6-diarylpyrimidine libraries.

Mechanistic Rationale

The Minisci reaction utilizes a nucleophilic carbamoyl radical (

Protocol 3: Direct C2-Carbamoylation

Materials:

-

4,6-Diphenylpyrimidine (Precursor): 1.0 mmol

-

Formamide: 10 mL (acts as solvent and reagent)

-

Potassium Persulfate (

): 2.0 mmol -

TFA (Trifluoroacetic acid): 1.0 mmol (Protonation activates the heterocycle)

-

Temperature: 70°C

Step-by-Step Procedure:

-

Setup: Dissolve 4,6-diphenylpyrimidine (232 mg, 1 mmol) in Formamide (10 mL) in a screw-cap vial.

-

Acidification: Add TFA (0.1 mL). The acid protonates the pyrimidine nitrogen, increasing the electrophilicity of the C2 carbon.

-

Radical Initiation: Add

(540 mg, 2 mmol) in one portion. -

Reaction: Heat to 70°C with vigorous stirring. The reaction will bubble slightly (evolution of

from decarboxylation side reactions). Run for 4 hours. -

Quench: Pour the mixture into saturated

solution (50 mL) to neutralize acid and quench radicals. -

Extraction: Extract with Ethyl Acetate (

mL). The organic layer may contain unreacted formamide; wash thoroughly with water ( -

Purification: Flash chromatography is mandatory here to remove byproducts. Elute with DCM:MeOH (95:5).

Yield Expectation: 40–60% (Lower yield, but faster access).

Analytical Validation & QC

Data Summary Table

| Parameter | Method A (Ester Route) | Method B (Minisci) |

| Overall Yield | High (60-70% over 2 steps) | Moderate (40-60%) |

| Purity Profile | Excellent (>98% post-workup) | Requires Chromatography |

| Scalability | High (Gram to Kg) | Low (Milligram scale) |

| Regiocontrol | Absolute (Dictated by precursor) | High (Electronic control) |

Expected Spectroscopic Data (Target Molecule)

Compound: 4,6-Diphenylpyrimidine-2-carboxamide

-

H NMR (DMSO-

-

Note: The amide protons are typically broad and exchangeable. The H-5 singlet is diagnostic for the 4,6-substitution pattern.

-

-

MS (ESI): Calculated

; Found

Troubleshooting & Critical Parameters

Solubility Management

4,6-Diphenylpyrimidines are highly lipophilic ("greasy").

-

Issue: Poor solubility in MeOH during aminolysis (Method A).

-

Solution: Use a co-solvent mixture of MeOH/THF (1:1).

Minisci Side Reactions

-

Issue: Mono- vs. Bis-addition.

-

Insight: While C4/C6 are blocked, radical attack at the phenyl rings is possible but kinetically slower than the electron-deficient C2-pyrimidine attack. If phenyl-alkylation is observed, lower the temperature to 50°C and increase reaction time.

Workflow Visualization

Figure 2: Quality control decision tree for final purification.

References

-

Frontiers in Chemistry. (2023). New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity.[1] Retrieved from [Link]

-

Royal Society of Chemistry (RSC). (2021). Direct C–H functionalisation of azoles via Minisci reactions.[2] Organic & Biomolecular Chemistry.[3][4][5] Retrieved from [Link]

-

National Institutes of Health (NIH). (2021). Mechanochemical Magnesium-Mediated Minisci C-H Alkylation of Pyrimidines. PubMed. Retrieved from [Link]

-

MDPI. (2010). Synthesis of ethyl 2-substituted-4-(4-methoxyphenyl)-6-methyl-1,4-dihydropyrimidine-5-carboxylate. Molbank. Retrieved from [Link][6]

Sources

- 1. Frontiers | New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors [frontiersin.org]

- 2. Direct C–H functionalisation of azoles via Minisci reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 4,6-Diphenylpyrimidine Derivatives as Dual Inhibitors of Monoamine Oxidase and Acetylcholinesterase for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. dehesa.unex.es [dehesa.unex.es]

- 6. mdpi.com [mdpi.com]

Technical Support Center: Navigating the Thermal Stability of Pyrimidine-2-Carboxylic Acids

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are working with pyrimidine-2-carboxylic acids and encountering challenges with their thermal stability. Unintended decarboxylation during heating is a common hurdle that can lead to low yields, impure products, and the failure of synthetic campaigns. This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you mitigate and prevent this unwanted side reaction.

Troubleshooting Guide: Addressing Decarboxylation in Your Reactions

This section is structured to help you diagnose and solve specific problems related to the decarboxylation of pyrimidine-2-carboxylic acids during your experiments.

Issue 1: Low yield of the desired product with evidence of pyrimidine formation.

-

Symptom: You observe a significant amount of the corresponding pyrimidine byproduct in your reaction mixture, confirmed by techniques like Mass Spectrometry (a mass decrease of 44 Da) or NMR spectroscopy.[1]

-

Probable Cause: The reaction temperature is too high, providing the necessary activation energy for decarboxylation.

-

Solutions:

-

Temperature Reduction: The most straightforward approach is to lower the reaction temperature. You may need to incrementally decrease the temperature while extending the reaction time to achieve the desired conversion without promoting decarboxylation.

-

Solvent Screening: The choice of solvent can influence the rate of decarboxylation. Consider screening a variety of solvents, including those with lower boiling points, to find an optimal medium for your reaction.[1]

-

Milder Activation Methods: If your synthesis involves activating the carboxylic acid, explore alternatives to high heat. Chemical activating agents can often facilitate the reaction at or near room temperature.

-

Issue 2: The presence of a metal catalyst appears to accelerate decarboxylation.

-

Symptom: You notice a significant increase in decarboxylation when a metal precursor is added to the reaction.

-

Probable Cause: Certain metal ions can catalyze the decarboxylation of pyrimidine-2-carboxylic acids.[2]

-

Solutions:

-

Catalyst Screening: Investigate different metal catalysts or different oxidation states of the same metal. Some may have a lower propensity to promote decarboxylation.

-

Protecting Group Strategy: A robust solution is to protect the carboxylic acid functional group as an ester before introducing the metal catalyst. The ester can then be hydrolyzed under mild conditions in a later step to yield the desired carboxylic acid.[1]

-

Issue 3: Inconsistent results and variable rates of decarboxylation between batches.

-

Symptom: You are unable to reproduce your results consistently, with some batches showing significantly more decarboxylation than others.

-

Probable Cause: Variations in heating methods, such as "hot spots" in the reaction vessel, can lead to localized areas of high temperature that promote decarboxylation.

-

Solutions:

-

Uniform Heating: Ensure uniform heating of the reaction mixture by using a well-stirred oil bath or a heating mantle with efficient stirring.

-

Precise Temperature Monitoring: Use a calibrated thermometer placed directly in the reaction mixture to accurately monitor the internal temperature.

-

Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the decarboxylation of pyrimidine-2-carboxylic acids.

Q1: What is the mechanism of decarboxylation for pyrimidine-2-carboxylic acids?

A1: The decarboxylation of pyrimidine-2-carboxylic acid is believed to proceed through a Hammick-type mechanism.[3][4] In this process, the monoprotonated form of the pyrimidine-2-carboxylic acid loses carbon dioxide to form a stabilized ylide intermediate. This ylide is stabilized by the adjacent positively charged nitrogen atoms in the pyrimidine ring. The ylide then rapidly converts to pyrimidine.[3][4][5]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. researchgate.net [researchgate.net]

Technical Support Center: Optimizing Amide Coupling of 4,6-Diphenylpyrimidine-2-Carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals